2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine
Overview
Description
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is a fluorinated nucleoside analog with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is structurally similar to cytidine, a nucleoside found in DNA and RNA, but with a fluorine atom replacing a hydroxyl group at the 2' position of the sugar moiety.
Scientific Research Applications
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Employed in studies of nucleoside metabolism and nucleotide synthesis pathways.
Medicine: Investigated for its antiviral and anticancer properties. It has shown potential in targeting indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine typically involves the following steps:
Protection of the hydroxyl groups: on the ribose sugar using protecting groups such as acetyl or benzyl groups.
Fluorination: of the 2' position of the ribose sugar using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling: of the fluorinated sugar with cytosine using a glycosylation reaction, often facilitated by promoters like triflic acid or boron trifluoride etherate.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine can undergo various chemical reactions, including:
Oxidation: Conversion of the cytosine base to uracil or other oxidized derivatives.
Reduction: Reduction of the cytosine base to form aminomethylcytosine.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide, under acidic or neutral conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Uracil derivatives, 5-hydroxymethylcytosine, etc.
Reduction: Aminomethylcytosine, other reduced cytosine derivatives.
Substitution: Fluorinated cytosine derivatives with different functional groups.
Comparison with Similar Compounds
2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine is similar to other nucleoside analogs such as 2'-deoxycytidine and 5-fluorouracil. its unique fluorine atom confers distinct biochemical properties and enhanced antitumor activity. Other similar compounds include:
2'-Deoxycytidine: A natural nucleoside found in DNA.
5-Fluorouracil: A widely used chemotherapeutic agent.
Gemcitabine: Another fluorinated nucleoside analog with antitumor activity.
Properties
IUPAC Name |
4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZFZMCNALTPBY-PXBUCIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205208 | |
Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56632-83-8 | |
Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2'-FLUORO-2'-DEOXY-ARABINOFURANOSYL-CYTIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688292GL11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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